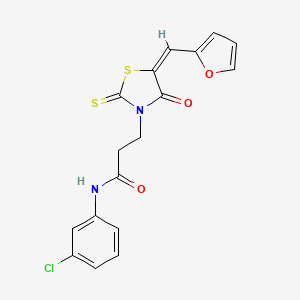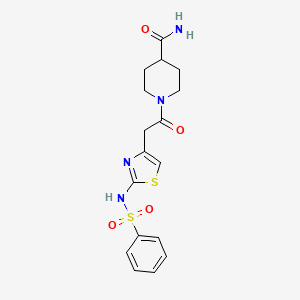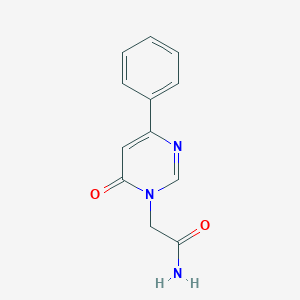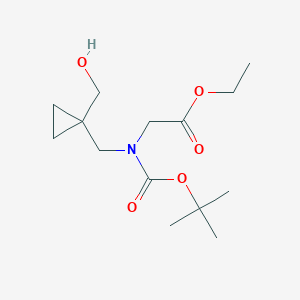
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains a pyrazine ring, a piperidine ring, and a phenyl group. It has a molecular weight of 375.5 g/mol and a molecular formula of C21H26N4O2.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound’s unique structure makes it a candidate for drug discovery and development. Its pyrazinyl and piperidinyl moieties could interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, compounds with similar structures have been investigated for their antitumor and antimicrobial activities .
Catalysis
In the field of catalysis, molecules like this compound can serve as catalysts or catalyst modifiers due to their potential to form stable complexes with metals. This can enhance the efficiency of various chemical reactions, which is crucial in the synthesis of complex organic compounds .
Biological Studies
The compound’s ability to interact with biological systems makes it valuable for biological studies. It could be used to probe the function of enzymes or receptors, or to understand the bioactivity of related compounds .
Pharmacological Research
Pharmacological research could benefit from this compound’s potential activity on biological pathways. It could be used as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders .
Antioxidant Research
Compounds with pyrazinyl groups have shown antioxidant properties, which are important in the context of oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative damage .
Neurotoxicity Studies
The compound could be used in neurotoxicity studies to investigate its effects on nerve pulse transmission and behavior, given its potential to affect acetylcholinesterase activity, which is crucial for nerve function .
Anti-inflammatory Research
Due to the structural similarity with other pyrazinyl derivatives known for their anti-inflammatory properties, this compound could be explored for its potential use in treating inflammation-related conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIMBHPDZVSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)
![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)
![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)

![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)



![N-cyclohexyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2906186.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2906188.png)

![1-(3-Methoxyphenyl)-4-{[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2906190.png)